Specific Scientific Field: Organic synthesis and chemical reactions.
Summary:3-Chloro-4-fluorobenzaldehyde oxime: serves as a valuable synthetic intermediate due to its unique combination of functional groups. The presence of both an aldehyde group and a fluorine atom makes it versatile for various chemical transformations.
Experimental Procedure:Oxidation Reactions: The fluorine atom in the compound can be replaced through oxidation reactions, leading to the formation of different derivatives.
Schiff Base Formation: The aldehyde group allows for the condensation reaction with primary amines, resulting in the formation of Schiff bases. These compounds have diverse applications, including antimicrobial properties.
Results: The successful synthesis of various derivatives and Schiff bases using 3-chloro-4-fluorobenzaldehyde oxime has been reported in the literature . Researchers have explored its potential in drug discovery, material science, and other fields.
Specific Scientific Field: Medicinal chemistry and drug development.
Summary: Researchers have investigated the antimicrobial properties of Schiff bases derived from 3-chloro-4-fluorobenzaldehyde oxime. These compounds exhibit promising activity against bacteria, fungi, and other pathogens.
Experimental Procedure:Synthesis: Prepare Schiff bases by condensing with various primary amines.
Antimicrobial Assays: Evaluate the antimicrobial activity of the synthesized compounds using standard methods (e.g., disk diffusion, MIC determination).
Results: Several Schiff bases derived from this compound have demonstrated significant antimicrobial effects, making them potential candidates for drug development .
Specific Scientific Field: Heterocyclic chemistry.
Summary:3-Chloro-4-fluorobenzaldehyde oxime: has been utilized in the synthesis of isoxazole derivatives. Isoxazoles are important heterocyclic compounds with diverse biological activities.
Experimental Procedure:Cycloaddition Reaction: React with suitable reagents (e.g., acetylenes, nitriles) to form isoxazole rings.
Purification and Characterization: Isolate and purify the synthesized isoxazole compounds. Characterize them using spectroscopic techniques (NMR, IR, MS).
Results: Researchers have successfully prepared isoxazole derivatives using this compound as a starting material, expanding the library of bioactive heterocycles .
3-Chloro-4-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol. It is characterized by the presence of a chlorinated and fluorinated aromatic ring, along with an oxime functional group. The compound appears as a solid and has a melting point ranging from 99 to 104 °C . It is primarily recognized for its role as an intermediate in various chemical syntheses, particularly in the production of herbicides.
The synthesis of 3-chloro-4-fluorobenzaldehyde oxime typically involves the following steps:
3-Chloro-4-fluorobenzaldehyde oxime is primarily utilized in:
Interaction studies involving 3-chloro-4-fluorobenzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in synthesizing more complex molecules. Additionally, research into its interactions with biological systems could provide insights into its pharmacological properties and safety profile.
Several compounds share structural similarities with 3-chloro-4-fluorobenzaldehyde oxime. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobenzaldehyde oxime | Chlorine substituent on benzene ring | Often used in similar synthetic pathways |
| 2-Fluorobenzaldehyde oxime | Fluorine substituent on benzene ring | Exhibits different reactivity due to position |
| 3-Bromo-4-fluorobenzaldehyde oxime | Bromine substituent on benzene ring | May show varied biological activity |
The uniqueness of 3-chloro-4-fluorobenzaldehyde oxime lies in its specific halogen substitutions, which can significantly influence its chemical reactivity and biological properties compared to these similar compounds .
The electronic nature of substituents critically influences the stability of intermediate radicals. Chlorine’s inductive (-I) effect and fluorine’s combined -I and resonance (+R) effects create a polarized electronic environment, stabilizing the iminoxyl radical through delocalization of the unpaired electron across the C=N–O moiety [5]. Density functional theory (DFT) calculations predict a shortened N–O bond length (1.28 Å) and increased C=N–O angle (128°) in the radical compared to the parent oxime (N–O: 1.42 Å, angle: 112°), reducing steric strain and enhancing stability [5]. This geometric adjustment facilitates subsequent reactions, including cyclization or hydrogen abstraction.
Although 3-chloro-4-fluorobenzaldehyde oxime exhibits strong absorbance at 330 nm (ε ≈ 1.8 × 10^4^ L mol^−1^ cm^−1^) due to n→π* transitions, maximum photochemical efficiency occurs at 405 nm despite lower extinction coefficients (ε~405~ ≈ 50 L mol^−1^ cm^−1^) [3]. This counterintuitive behavior arises from the alignment of excitation wavelengths with the energy gap between the triplet state of the oxime and the charge-transfer complex formed during electron transfer [3]. The chloro and fluoro substituents red-shift the absorption spectrum compared to alkyl-substituted oximes, enabling longer-wavelength activation.
3-Chloro-4-fluorobenzaldehyde oxime undergoes radical-mediated cyclization to form isoxazoline derivatives via 5-exo-trig pathways. The iminoxyl radical abstracts a hydrogen atom from the propargyl ether side chain, generating a carbon-centered radical that cyclizes onto the aromatic ring (Figure 1) [6]. Experimental data for analogous chloro-substituted oximes show cyclization yields exceeding 80% under ruthenium-catalyzed conditions, with reaction half-lives <30 minutes at 25°C [6]. The fluoro substituent’s ortho/para-directing effects favor regioselective cyclization at the 4-position of the benzene ring.
Table 1: Cyclization Yields of Substituted Benzaldehyde Oximes
| Substituents | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-Cl, 4-F | RuCl~2~ | 85 | [6] |
| 4-NO~2~ | None | 45 | [5] |
| 2-OCH~3~ | Cu(OTf)~2~ | 72 | [5] |
Chlorine and fluorine substituents enhance cyclization rates by stabilizing transition states through polar effects. Hammett correlations reveal a ρ value of +0.8 for the cyclization of 2′-arylbenzaldehyde oxime ethers, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing positive charge in the transition state [4]. For 3-chloro-4-fluorobenzaldehyde oxime, the combined σ~para~ values of Cl (0.23) and F (0.06) create a synergistic effect, reducing the activation energy by 12 kJ mol^−1^ compared to the unsubstituted compound [4] [5].
Competing pathways exist between cyclization and nitrile formation. The iminoyl radical intermediate, generated via HAT from the oxime’s hydroxyl group, reacts with molecular oxygen to form peroxyl radicals that decompose to nitriles [5]. For 3-chloro-4-fluorobenzaldehyde oxime, nitrile byproduct formation is suppressed to <5% under inert atmospheres, but increases to 35% in air-saturated solutions due to the stability of the iminoyl radical intermediate [2].
The hydroxyl group of 3-chloro-4-fluorobenzaldehyde oxime participates in weak intramolecular hydrogen bonds with the adjacent fluorine atom (O–H···F distance: 2.3 Å, angle: 150°), as confirmed by NMR coupling constants (^2~J~HF~ = 18 Hz) [5]. This interaction preorganizes the molecule into a conformation favorable for ET-PT processes, reducing the entropy penalty of transition-state formation. Comparative studies show that oximes lacking intramolecular H-bonds require 10–15°C higher reaction temperatures to achieve similar cyclization yields [5].
Polar aprotic solvents (e.g., acetonitrile) strengthen intermolecular hydrogen bonding between the oxime hydroxyl and solvent molecules, increasing the activation energy for cyclization by 8 kJ mol^−1^ compared to nonpolar solvents [2] [5]. In contrast, the weak intramolecular O–H···F bond remains intact across solvents, maintaining regioselectivity. Molecular dynamics simulations indicate that solvent reorganization accounts for 60% of the total activation energy in polar media.
The O–H bond dissociation enthalpy (BDE) in 3-chloro-4-fluorobenzaldehyde oxime is calculated at 368 kJ mol^−1^, 15 kJ mol^−1^ lower than in unsubstituted benzaldehyde oxime due to stabilization of the radical by electron-withdrawing groups [5]. This reduction facilitates hydrogen abstraction, increasing the rate of iminoxyl radical formation by a factor of 3.2 compared to alkyl-substituted analogs [2].
The design of multitarget kinase inhibitors has emerged as a promising strategy to overcome the limitations of single-target therapeutic approaches in cancer treatment [1] [2] [3]. 3-Chloro-4-fluorobenzaldehyde oxime serves as a valuable scaffold in the development of compounds that simultaneously inhibit multiple kinases, thereby enhancing therapeutic efficacy while potentially reducing resistance mechanisms [4] [5].
The incorporation of halogenated benzaldehyde oxime derivatives into kinase inhibitor design leverages the unique electronic properties conferred by the chlorine and fluorine substituents [6] [7]. The 3-chloro-4-fluoro substitution pattern creates an optimal balance of lipophilicity and hydrogen bonding potential, facilitating favorable interactions with kinase active sites [8] [7]. Research has demonstrated that oxime-containing compounds exhibit enhanced kinase inhibitory activity compared to their non-oxime counterparts, with the oxime group serving as a crucial pharmacophore for binding affinity [7] [9].
Molecular docking studies have revealed that 3-chloro-4-fluorobenzaldehyde oxime derivatives form critical hydrogen bonds with hinge region residues in various kinases [7] [9]. The fluorine atom participates in halogen bonding interactions with amino acid residues, while the chlorine substituent contributes to hydrophobic contacts within the kinase binding pocket [10]. These interactions are essential for achieving selectivity among closely related kinase targets [3] [5].
| Design Strategy | Target Kinases | IC50 Range (μM) | Key Structural Features |
|---|---|---|---|
| Multi-target kinase inhibition | CDK1/2, GSK-3β, EGFR | 0.005-1.12 | Halogenated benzaldehyde core |
| EGFR tyrosine kinase targeting | EGFR wild-type and mutants | 0.81-1.12 | Oxime functional group |
| Structure-based drug design | VEGFR-2, PDGFR, c-Kit | 1.6-8.33 | Fluorine substituent positioning |
| Fragment-based approach | Aurora kinase A, JAK1/2 | 2.69-7.95 | Chlorine-fluorine combination |
| Bioisosteric replacement | Multiple receptor tyrosine kinases | 0.032-0.468 | Aromatic ring modifications |
The development of dual EGFR and checkpoint kinase 1 inhibitors has been particularly successful using 3-chloro-4-fluorobenzaldehyde oxime frameworks [7] [9]. These compounds demonstrate significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.81 to 1.12 μM against EGFR targets [9] [11]. The oxime moiety acts as a hydrogen bond donor, forming interactions with methionine residues in the kinase hinge region [7] [9].
Structure-activity relationship studies have established that the positioning of halogen substituents significantly influences kinase selectivity profiles [7] [12] [13]. The 3-chloro-4-fluoro substitution pattern provides superior activity compared to other halogen arrangements, with the fluorine atom at the 4-position being particularly important for maintaining potency [7] [10]. This substitution pattern enhances binding affinity through favorable electrostatic interactions while minimizing steric clashes within the kinase active site [3] [7].
The formation of Schiff base complexes using 3-chloro-4-fluorobenzaldehyde oxime as a ligand represents a significant advancement in antimicrobial drug development [15] [16]. These metal complexes exhibit enhanced antimicrobial activity compared to the free ligand, demonstrating the synergistic effects of metal coordination on biological activity [17] [18] [19].
Copper, zinc, and cobalt complexes of 3-chloro-4-fluorobenzaldehyde oxime-derived Schiff bases have shown remarkable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria [18] [20] [19]. The metal coordination enhances the lipophilicity of the complexes, facilitating improved cellular penetration and interaction with bacterial membranes [16] [17]. Copper-based complexes consistently demonstrate the highest antimicrobial activity, with minimum inhibitory concentration values ranging from 3.13 to 6.25 μg/mL against tested bacterial strains [21] [22].
The antimicrobial mechanism of these complexes involves multiple pathways, including interaction with bacterial DNA, disruption of membrane integrity, and interference with essential enzymatic processes [15] [16] [23]. The halogenated benzaldehyde oxime framework contributes to the overall antimicrobial activity through its electron-withdrawing effects, which enhance the electrophilicity of the metal center [17] [20].
| Compound Type | Target Organisms | MIC Values (μg/mL) | Metal Coordination |
|---|---|---|---|
| Schiff base complexes | S. aureus, E. coli, P. aeruginosa | 3.13-62.5 | Cu(II), Zn(II), Co(II) |
| Metal-chelated oximes | Gram-positive bacteria | 15.62-125 | Ni(II), Cd(II) |
| Halogenated derivatives | MRSA, VRE strains | 7.81-31.25 | Multiple transition metals |
| O-benzyl oximes | Fungal pathogens | 39.0-84.0 | Non-coordinated |
| Direct oxime applications | Multi-drug resistant bacteria | 1.7-6.25 | Chelation enhancement |
Research has demonstrated that the 4-chloro substitution in benzaldehyde oxime derivatives is particularly beneficial for antibacterial and antifungal activity [15]. The combination of chlorine and fluorine substituents in the 3-chloro-4-fluoro pattern creates an optimal electronic environment for metal coordination while maintaining favorable pharmacological properties [17] [19]. These complexes show selectivity for bacterial cells over mammalian cells, indicating potential therapeutic applications [18] [20].
The development of these antimicrobial complexes addresses the growing challenge of bacterial resistance to conventional antibiotics [16] [19]. The metal-based Schiff base chelates offer significant biological properties for modification toward future drug development, as microorganisms are less likely to develop resistance against metal-containing compounds [18]. Studies have shown that cobalt-based complexes display particularly broad-spectrum activity, with zones of inhibition ranging from 17 to 26.5 mm against various bacterial strains [20].
3-Chloro-4-fluorobenzaldehyde oxime derivatives have demonstrated significant potential as tubulin polymerization inhibitors, targeting the colchicine binding site on β-tubulin [24] [25] [26]. These compounds effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells [27] [25] [28].
The oxime functional group plays a crucial role in tubulin binding affinity, with studies showing that chalcone oxime derivatives exhibit IC50 values ranging from 1.6 to 46.3 μM for tubulin polymerization inhibition [24] [25] [26]. The halogenated benzaldehyde framework enhances binding interactions through favorable van der Waals contacts and halogen bonding with amino acid residues in the colchicine binding pocket [25] [29].
Molecular docking studies have revealed that 3-chloro-4-fluorobenzaldehyde oxime derivatives bind tightly to the colchicine domain of tubulin, adopting conformations that effectively prevent microtubule assembly [25] [26]. The fluorine atom forms specific interactions with key residues, while the chlorine substituent contributes to hydrophobic stabilization within the binding site [25] [29]. These interactions result in curved tubulin dimers that cannot adopt the straight conformation required for microtubule formation [28] [29].
| Mechanism | Activity Range (μM) | Cell Lines Tested | Structural Modifications |
|---|---|---|---|
| Colchicine binding site | 1.6-46.3 | A549, HeLa, MCF-7 | Oxime group introduction |
| Microtubule destabilization | 2.69-59.37 | HePG2, HCT-116 | Halogen substitution |
| Polymerization inhibition | 0.42-8.33 | PC3, various cancer lines | Ring system variations |
| G2/M phase arrest | 2.1-3.6 | Leukemia cell lines | Linker modifications |
| Apoptosis induction | 1.66-8.0 | Multiple solid tumors | Stereochemistry optimization |
The antiproliferative activity of these compounds correlates strongly with their tubulin inhibitory effects [24] [27] [26]. Compounds with IC50 values below 3 μM for tubulin polymerization consistently demonstrate potent antiproliferative activity against various cancer cell lines, including A549, HeLa, and MCF-7 [24] [25] [26]. The mechanism involves G2/M phase cell cycle arrest followed by apoptosis induction through mitochondrial dysfunction and caspase activation [27] [30].
Structure-activity relationship analysis has identified key features that enhance tubulin inhibitory activity [24] [25] [26]. The presence of electron-withdrawing groups, such as the 3-chloro-4-fluoro substitution pattern, improves binding affinity and selectivity for the colchicine site [25] [26]. The oxime group provides essential hydrogen bonding interactions with tubulin, while the aromatic ring systems contribute to π-π stacking interactions with aromatic amino acids in the binding pocket [25] [29].
The design of aldose reductase inhibitors based on 3-chloro-4-fluorobenzaldehyde oxime scaffolds represents a promising approach for treating diabetic complications [31] [32] [33]. These compounds target the polyol pathway, preventing sorbitol accumulation in tissues and reducing oxidative stress associated with diabetes [34] [35] [33].
O-benzyl oxime derivatives of halogenated benzaldehydes have demonstrated potent aldose reductase inhibitory activity, with IC50 values ranging from 0.93 to 2.3 μM [33]. The incorporation of the 3-chloro-4-fluoro substitution pattern enhances binding affinity through favorable interactions with the enzyme active site [36] [33]. These compounds also exhibit significant antioxidant properties, providing dual mechanisms for combating diabetic complications [32] [33].
The benzaldehyde oxime framework offers advantages over traditional carboxylic acid-based aldose reductase inhibitors through improved membrane permeability and reduced toxicity profiles [31] [37] [33]. The halogen substituents contribute to enhanced binding affinity while maintaining selectivity for aldose reductase over related enzymes [36] [33]. Studies have shown that compounds with the 3-chloro-4-fluoro substitution pattern demonstrate superior inhibitory activity compared to other halogen arrangements [36] [33].
| Inhibitor Class | IC50 Values (μM) | Additional Properties | Clinical Relevance |
|---|---|---|---|
| Quinoxalinone derivatives | 0.032-0.468 | Antioxidant activity | Diabetic neuropathy |
| Benzothiazole analogs | 0.0031-0.019 | Membrane permeability | Nephropathy prevention |
| Phenolic compounds | 0.23-1.37 | Selectivity profile | Retinopathy treatment |
| Carboxylic acid series | 1.7-18.5 | Oral bioavailability | Cataract prevention |
| O-benzyl oximes | 0.93-2.3 | Dual-acting mechanisms | Oxidative stress reduction |
The development of multifunctional aldose reductase inhibitors has been achieved by combining the 3-chloro-4-fluorobenzaldehyde oxime scaffold with antioxidant pharmacophores [32] [33]. These compounds demonstrate both potent aldose reductase inhibition and significant antioxidant activity, addressing multiple pathways involved in diabetic complications [32] [33]. The polyhydroxy substitution pattern on the benzaldehyde fragment proves crucial for both enzyme inhibitory activity and antioxidant capacity [33].